

Physical characteristics of (1-Aminocyclopropyl)methanol hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Aminocyclopropyl)methanol hydrochloride

Cat. No.: B111220

[Get Quote](#)

Technical Guide: (1-Aminocyclopropyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopropyl)methanol hydrochloride is a cyclopropane-containing amino alcohol derivative. Its rigid three-membered ring structure and bifunctional nature (amine and alcohol) make it an interesting building block for medicinal chemistry and drug discovery. Compounds incorporating the aminocyclopropyl motif have been explored for their potential as enzyme inhibitors and as surrogates for natural amino acids in peptides. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of (1-Aminocyclopropyl)methanol hydrochloride, along with a detailed synthetic protocol and general methods for its purification and analysis.

Physical and Chemical Properties

The physical and chemical properties of (1-Aminocyclopropyl)methanol hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
CAS Number	115652-52-3
Molecular Formula	C ₄ H ₁₀ CINO
Molecular Weight	123.58 g/mol [1]
Appearance	White to off-white solid [2]
Melting Point	119 °C (decomposition) [2] [3]
Boiling Point	188.2 °C at 760 mmHg [3]
Solubility	Soluble in water.
InChI Key	ULEMJGCUGDKTD-UHFFFAOYSA-N [1]
SMILES	C1CC1(CO)N.CI [1]
Storage	Inert atmosphere, Room Temperature [2]

Experimental Protocols

Synthesis of (1-Aminocyclopropyl)methanol hydrochloride from tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate[\[2\]](#)

This protocol describes the deprotection of a Boc-protected precursor to yield the target compound.

Materials:

- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.04 g)
- 4 M HCl in dioxane solution (2.5 mL)
- Dioxane (5 mL)
- Magnetic stirrer

- Round-bottom flask
- Filtration apparatus
- Rotary evaporator

Procedure:

- Dissolve 1.04 g of tert-butyl (1-(hydroxymethyl)cyclopropyl)-carbamate in 5 mL of dioxane in a round-bottom flask.
- While stirring, slowly add 2.5 mL of a 4 mol/L HCl in dioxane solution dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature for 15 hours.
- After 15 hours, evaporate the solvent to approximately half of the original volume using a rotary evaporator.
- Collect the precipitated solid by filtration.
- The resulting solid is the target product, **(1-Aminocyclopropyl)methanol hydrochloride** (yield: 0.5 g).
- Confirm the structure of the product using ^1H NMR spectroscopy. The expected shifts in DMSO-d₆ are: δ 5.27 (1H, t), 0.91 (2H, t), 0.71 (2H, t).[\[2\]](#)

Purification by Recrystallization

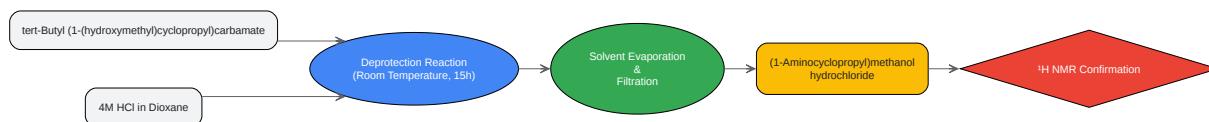
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

General Procedure:

- Select an appropriate solvent or solvent system (e.g., isopropanol, ethanol/ether).

- Dissolve the crude **(1-Aminocyclopropyl)methanol hydrochloride** in the minimum amount of the hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)


HPLC can be used to assess the purity of **(1-Aminocyclopropyl)methanol hydrochloride**. While a specific method for this compound is not readily available in the literature, a starting point for method development can be adapted from methods used for similar compounds like 1-aminocyclopropane-1-carboxylic acid.^[4]

Suggested Starting Conditions (to be optimized):

- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like nonafluoropentanoic acid) and an organic modifier (e.g., acetonitrile or methanol).
^[5]
- Detection: UV detection at a low wavelength (e.g., ~200-210 nm) or by mass spectrometry (MS) for higher specificity.^{[4][5]}
- Flow Rate: Typically 0.5-1.5 mL/min.
- Temperature: Ambient or controlled (e.g., 25-40 °C).

Mandatory Visualization

As no specific signaling pathways for **(1-Aminocyclopropyl)methanol hydrochloride** have been identified in the scientific literature, the following diagram illustrates the synthetic workflow for its preparation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(1-Aminocyclopropyl)methanol hydrochloride**.

Biological Activity

Currently, there is limited specific data on the biological activity and mechanism of action of **(1-Aminocyclopropyl)methanol hydrochloride**. The biological roles of related aminocyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are well-documented in plants as a precursor to the hormone ethylene.^{[6][7][8]} In the context of drug discovery, small molecules containing the cyclopropane ring are of interest due to their conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Further research is required to elucidate the specific pharmacological profile of **(1-Aminocyclopropyl)methanol hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Aminocyclopropyl)methanol hydrochloride | C4H10CINO | CID 14146222 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride CAS#: 115652-52-3
[amp.chemicalbook.com]
- 3. Chinese factory supply (1-Aminocyclopropyl)methanol hydrochloride 115652-52-3 in stock with high standard [whsysbio.net]
- 4. 1-Aminocyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 5. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 7. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical characteristics of (1-Aminocyclopropyl)methanol hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111220#physical-characteristics-of-1-aminocyclopropyl-methanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com